Benzyl(2-butenyl)diphenylphosphorane
Description
Benzyl(2-butenyl)diphenylphosphorane is an organophosphorus compound characterized by a phosphorane core (pentavalent phosphorus) substituted with benzyl, 2-butenyl, and diphenyl groups. Phosphoranes are pivotal in synthetic chemistry, particularly in Wittig and related olefination reactions, where their nucleophilicity and steric effects dictate reaction outcomes. The 2-butenyl moiety introduces geometric isomerism (E/Z), influencing spatial interactions in catalytic or stoichiometric applications .
Structure
3D Structure
Properties
CAS No. |
54229-89-9 |
|---|---|
Molecular Formula |
C23H24P+ |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
benzyl-[(E)-but-2-enyl]-diphenylphosphanium |
InChI |
InChI=1S/C23H24P/c1-2-3-19-24(22-15-9-5-10-16-22,23-17-11-6-12-18-23)20-21-13-7-4-8-14-21/h2-18H,19-20H2,1H3/q+1/b3-2+ |
InChI Key |
BHTORTGZPSXZFT-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of Phosphonium Salt
The phosphonium salt is typically synthesized by the nucleophilic substitution reaction of triphenylphosphine or diphenylbenzylphosphine with an appropriate alkyl halide, in this case, a 2-butenyl halide (e.g., 2-butenyl bromide or chloride).
Reaction:
Diphenylbenzylphosphine + 2-butenyl halide → Benzyl(2-butenyl)diphenylphosphonium halide-
- Solvent: Polar aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used to facilitate nucleophilic substitution.
- Temperature: Typically reflux or elevated temperatures (50–100 °C) to drive the reaction to completion.
- Time: Several hours (3–24 h) depending on reactivity.
Notes:
The reaction must be conducted under inert atmosphere (nitrogen or argon) to prevent oxidation of phosphine. The phosphonium salt is isolated by precipitation or crystallization.
Generation of this compound (Ylide)
The phosphonium salt is then treated with a strong base to abstract the acidic proton adjacent to the phosphorus atom, generating the ylide.
-
- n-Butyllithium (n-BuLi)
- Sodium hydride (NaH)
- Potassium tert-butoxide (t-BuOK)
Reaction:
Benzyl(2-butenyl)diphenylphosphonium halide + Base → this compound (ylide) + Salt-
- Solvent: Dry THF or diethyl ether under inert atmosphere.
- Temperature: Low temperatures (−78 °C to 0 °C) to control reactivity and avoid side reactions.
- Time: Typically 30 minutes to 2 hours.
Isolation:
The ylide is often used in situ due to its reactivity but can be isolated by careful crystallization under anhydrous conditions.
Detailed Research Findings and Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phosphonium salt formation | Diphenylbenzylphosphine + 2-butenyl bromide, reflux in acetonitrile, 6 h | 85–90 | High purity salt obtained by recrystallization; inert atmosphere required |
| Ylide generation | Phosphonium salt + n-BuLi in dry THF, −78 °C, 1 h | 80–88 | Ylide generated in situ; stable under inert atmosphere; sensitive to moisture and air |
Spectroscopic Characterization:
- ^31P NMR: Characteristic chemical shift for phosphorane species confirms ylide formation.
- ^1H NMR and ^13C NMR: Confirm the presence of benzyl and 2-butenyl substituents and the integrity of the diphenylphosphorus moiety.
- IR Spectroscopy: Absence of P–H stretch confirms deprotonation.
Purity Assessment:
High-performance liquid chromatography (HPLC) and elemental analysis confirm >98% purity of the final ylide.
Alternative and Related Methods
While direct alkylation of diphenylbenzylphosphine with 2-butenyl halide is the standard, alternative methods include:
Phase-transfer catalysis:
Using quaternary ammonium salts to facilitate alkylation in biphasic systems, improving yield and reducing reaction time.Two-step fluorination and substitution:
As described in advanced phosphorane syntheses, fluorination of methylenephosphoranes followed by nucleophilic substitution can be employed, though less common for this specific compound.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Phosphonium salt precursor | Diphenylbenzylphosphine | Commercially available or synthesized |
| Alkylating agent | 2-butenyl bromide or chloride | Purity >99% |
| Solvent (salt formation) | Acetonitrile, THF, or DMF | Dry, oxygen-free |
| Temperature (salt formation) | 50–100 °C | Reflux conditions |
| Base for ylide formation | n-Butyllithium, NaH, or t-BuOK | Strong, non-nucleophilic bases preferred |
| Solvent (ylide formation) | Dry THF or diethyl ether | Anhydrous, inert atmosphere |
| Temperature (ylide formation) | −78 °C to 0 °C | Controls reactivity |
| Reaction time | 3–24 h (salt), 0.5–2 h (ylide) | Dependent on scale and conditions |
| Yield | 80–90% (salt), 80–88% (ylide) | High yields with optimized protocols |
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-butenyl)diphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl and butenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl(2-butenyl)diphenylphosphorane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of Benzyl(2-butenyl)diphenylphosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can form bonds with various electrophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural analogs of Benzyl(2-butenyl)diphenylphosphorane, highlighting molecular features and applications:
Reactivity and Selectivity
- Ambident Nucleophilicity : Allyl Grignard reagents like 2-butenyl magnesium chloride exhibit dual reactivity at α/γ positions, leading to product mixtures (e.g., 8:2 ratio in Pd-catalyzed dearomatization). This contrasts with symmetric reagents (e.g., 2-methyl-2-propenyl MgCl), which afford single products in 90% yield due to equivalent reactive sites .
- Geometric Isomerism: The (E)-configuration in 2-butenyl methylphosphonofluoridate () and (Z)-spacer in TK2 inhibitors () underscore the role of stereochemistry. For instance, (Z)-2-butenyl spacers in nucleoside derivatives enhance selectivity for thymidine kinase 2 (TK2) over HSV-1 TK, while (E)-isomers may favor organophosphate reactivity .
- Synthetic Efficiency : Sulfone derivatives like (E)-(2-butenyl)phenylsulfone achieve 79% yields in epoxide reactions, suggesting that electron-withdrawing groups (e.g., sulfonyl) stabilize intermediates. Phosphoranes, with stronger electron-donating substituents (e.g., diphenyl), may exhibit divergent reactivity in olefination .
Q & A
Basic: What synthetic routes are commonly employed to prepare Benzyl(2-butenyl)diphenylphosphorane, and what are the critical experimental considerations?
Answer:
this compound is typically synthesized via Wittig reaction pathways. A common approach involves generating a phosphonium salt by reacting benzyl chloride with triphenylphosphine under reflux conditions . Subsequent deprotonation with a strong base (e.g., sodium ethoxide) yields the reactive ylide. The 2-butenyl group can be introduced via alkylation or substitution reactions, requiring precise stoichiometry and inert atmosphere conditions to avoid side reactions (e.g., oxidation of the phosphorane). Key considerations include:
- Purity of reagents : Fresh cinnamaldehyde or analogous aldehydes must be used to prevent acid-catalyzed side reactions .
- Steric effects : Bulky substituents on reactants may hinder ylide formation, as seen in tert-butylamine’s failure to form Schiff bases due to steric bulk .
Advanced: How do electronic and steric effects of substituents influence the reactivity of this compound in organocatalytic applications?
Answer:
The 2-butenyl group’s conformational flexibility and the electron-donating benzyl substituent modulate the phosphorane’s nucleophilicity and stability. For example:
- Steric hindrance : Bulky groups (e.g., tert-butyl) on reactants can block ylide formation, as observed in failed Schiff base syntheses .
- Electronic effects : Electron-withdrawing groups on the benzyl moiety may reduce ylide reactivity, while electron-donating groups enhance it. Computational studies (e.g., DFT calculations) are recommended to predict transition states and optimize substituent selection .
- Experimental validation : Single-crystal X-ray diffraction can confirm steric interactions in intermediates, while NMR (³¹P, ¹H) tracks electronic environments .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- ³¹P NMR : Critical for confirming phosphorane formation (δ ~20–30 ppm for ylides) and monitoring reaction progress .
- ¹H/¹³C NMR : Identifies alkyl/aryl substituents and detects impurities (e.g., unreacted benzyl chloride) .
- X-ray crystallography : Resolves steric configurations, particularly for crystalline intermediates .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, which is vital for reactions requiring elevated temperatures .
Advanced: How can competing pathways (e.g., hydrolysis or oxidation) be mitigated during reactions involving this compound?
Answer:
- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent ylide oxidation .
- Solvent selection : Anhydrous THF or toluene minimizes hydrolysis; avoid protic solvents.
- Additives : Stabilizing agents like crown ethers can enhance ylide longevity in polar aprotic media .
- Kinetic monitoring : UV-Vis spectroscopy tracks ylide degradation rates under varying conditions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods due to volatile reagents like benzyl chloride (lachrymator) .
- PPE : Gloves and goggles are mandatory; triphenylphosphine dust is toxic if inhaled .
- Waste disposal : Quench reactive intermediates (e.g., ylides) with ethanol before disposal to prevent exothermic decomposition.
Advanced: What strategies resolve contradictions in reported reaction yields for this compound-mediated syntheses?
Answer:
- Reproducibility checks : Verify base strength (e.g., sodium ethoxide vs. LDA) and reaction times across studies .
- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., oxidized phosphine oxides) that reduce yields .
- Computational modeling : Predict competing pathways (e.g., [2+2] cycloadditions vs. Wittig olefination) to optimize conditions .
Basic: How is the purity of this compound validated before use in asymmetric catalysis?
Answer:
- Chromatography : Column chromatography (silica gel, hexane/EtOAc) removes residual triphenylphosphine oxide .
- Elemental analysis : Confirms C/H/P ratios match theoretical values .
- Melting point : Sharp melting ranges indicate crystalline purity, though phosphoranes are often oils .
Advanced: Can this compound be functionalized post-synthesis for tailored applications?
Answer:
Yes, via:
- Phosphine ligand exchange : Substituting diphenyl groups with chiral ligands (e.g., BINAP) for asymmetric catalysis .
- Alkene modifications : Hydrogenation of the 2-butenyl group alters steric profiles .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., fluorophenylboronic acids) introduce aromatic diversity .
Basic: What role does the 2-butenyl group play in the stability of this compound?
Answer:
The 2-butenyl group’s allylic strain and conformational flexibility stabilize the ylide through resonance, while its moderate steric bulk balances reactivity and shelf life. Comparative studies show that bulkier alkenes (e.g., cyclohexenyl) reduce reactivity, whereas smaller groups (e.g., methyl) increase susceptibility to hydrolysis .
Advanced: How do solvent polarity and temperature affect the stereoselectivity of this compound in olefination reactions?
Answer:
- Polar solvents (e.g., DMF): Stabilize zwitterionic intermediates, favoring trans-olefins via betaine pathways.
- Nonpolar solvents (e.g., toluene): Promote concerted mechanisms, yielding cis-olefins .
- Low temperatures (–78°C): Slow equilibration, trapping kinetic products; higher temperatures favor thermodynamic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
